molecular formula C37H50N4O4 B12584025 5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine CAS No. 220305-43-1

5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine

Cat. No.: B12584025
CAS No.: 220305-43-1
M. Wt: 614.8 g/mol
InChI Key: NUIDZNYBOCRYCN-UHFFFAOYSA-N
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Description

5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine is a complex organic compound with a molecular formula of C37H50N4O4 and a molecular weight of 614.82 g/mol . This compound is characterized by the presence of a phenazine core, substituted with a 3,5-dinitrophenyl group and an octadecyl chain. The phenazine core is a heterocyclic structure known for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine typically involves multi-step organic reactions. One common method includes the following steps:

    Alkylation: The attachment of the octadecyl chain to the phenazine core.

    Coupling Reaction: The final step involves coupling the 3,5-dinitrophenyl group with the phenazine core under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenazine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine is unique due to its combination of a phenazine core with a long octadecyl chain and a dinitrophenyl group. This structure imparts specific chemical properties, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

220305-43-1

Molecular Formula

C37H50N4O4

Molecular Weight

614.8 g/mol

IUPAC Name

5-[(3,5-dinitrophenyl)methyl]-10-octadecylphenazine

InChI

InChI=1S/C37H50N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-38-34-22-17-19-24-36(34)39(37-25-20-18-23-35(37)38)30-31-27-32(40(42)43)29-33(28-31)41(44)45/h17-20,22-25,27-29H,2-16,21,26,30H2,1H3

InChI Key

NUIDZNYBOCRYCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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